2-Acetoxy-5-(4-(N-(4,6-dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disalazine involves several steps. One common method includes the reaction of salicylic acid with sodium hydroxide to form a chlorinated diazobenzene solution. This solution is then reacted with sodium dithionite to produce 2-hydroxyl-5-phenylazo sodium benzoate. The final product is obtained by acidifying the solution with hydrochloric acid, followed by filtration and recrystallization .
Industrial Production Methods: Industrial production of disalazine typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with synthesis yields reaching up to 95-99% .
Chemical Reactions Analysis
Types of Reactions: Disalazine undergoes various chemical reactions, including:
Oxidation: Disalazine can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert disalazine into its corresponding amine derivatives.
Substitution: Disalazine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Disalazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Disalazine is studied for its anti-inflammatory and antioxidant properties.
Industry: Disalazine is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Disalazine exerts its effects by inhibiting the production of pro-inflammatory cytokines and blocking the activation of nuclear factor kappa B. It also reduces the expression of peroxisome proliferator-activated receptors, which play a role in inflammation. The compound acts directly on the intestinal mucosa, providing localized anti-inflammatory effects .
Comparison with Similar Compounds
Sulfasalazine: A prodrug that is metabolized into disalazine and sulfapyridine.
Balsalazide: Another prodrug that releases disalazine in the colon.
Olsalazine: A dimer of disalazine that is cleaved in the colon to release two molecules of disalazine.
Uniqueness: Disalazine is unique due to its direct anti-inflammatory effects on the intestinal mucosa, making it highly effective for treating localized inflammation in the gastrointestinal tract. Its ability to inhibit multiple inflammatory pathways further enhances its therapeutic potential .
Properties
CAS No. |
146404-38-8 |
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Molecular Formula |
C21H19N5O6S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-acetyloxy-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H19N5O6S/c1-12-10-13(2)23-21(22-12)26-33(30,31)17-7-4-15(5-8-17)24-25-16-6-9-19(32-14(3)27)18(11-16)20(28)29/h4-11H,1-3H3,(H,28,29)(H,22,23,26) |
InChI Key |
ASLYKDBHQZVPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)OC(=O)C)C(=O)O)C |
Origin of Product |
United States |
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